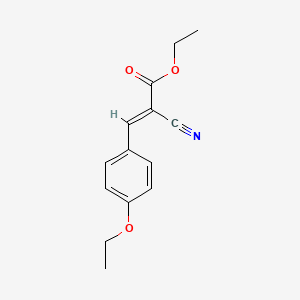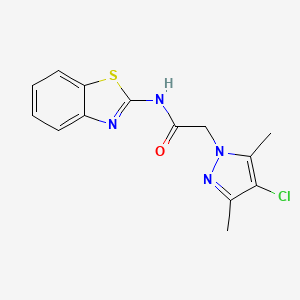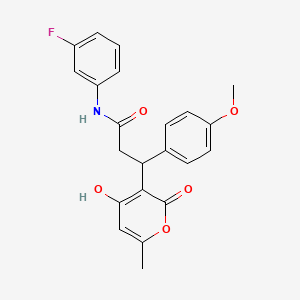![molecular formula C12H7BrN4OS2 B11047180 3-(5-Bromothiophen-2-yl)-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047180.png)
3-(5-Bromothiophen-2-yl)-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-BROMO-2-THIENYL)-6-(2-METHYL-3-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a unique combination of bromothiophene, methylfuran, and triazolothiadiazole moieties
準備方法
The synthesis of 3-(5-BROMO-2-THIENYL)-6-(2-METHYL-3-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bromothiophene moiety: This can be achieved by brominating thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the methylfuran moiety: This involves the alkylation of furan with methyl iodide in the presence of a base such as potassium carbonate.
Construction of the triazolothiadiazole core: This step involves the cyclization of appropriate precursors, such as hydrazides and thiosemicarbazides, under acidic or basic conditions to form the triazolothiadiazole ring system.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
3-(5-BROMO-2-THIENYL)-6-(2-METHYL-3-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiophene or furan derivatives.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with nucleophiles such as amines or thiols under suitable conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
科学的研究の応用
3-(5-BROMO-2-THIENYL)-6-(2-METHYL-3-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to its electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and functional materials.
作用機序
The mechanism of action of 3-(5-BROMO-2-THIENYL)-6-(2-METHYL-3-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and require further investigation through biochemical and pharmacological studies.
類似化合物との比較
Similar compounds to 3-(5-BROMO-2-THIENYL)-6-(2-METHYL-3-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE include:
3-(5-BROMO-2-THIENYL)-6-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: This compound lacks the methyl group on the furan ring, which may affect its reactivity and properties.
3-(5-CHLORO-2-THIENYL)-6-(2-METHYL-3-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: The substitution of bromine with chlorine can lead to differences in electronic properties and reactivity.
3-(5-BROMO-2-THIENYL)-6-(2-METHYL-3-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]OXADIAZOLE: The replacement of the thiadiazole ring with an oxadiazole ring can result in variations in stability and biological activity.
The uniqueness of 3-(5-BROMO-2-THIENYL)-6-(2-METHYL-3-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C12H7BrN4OS2 |
|---|---|
分子量 |
367.2 g/mol |
IUPAC名 |
3-(5-bromothiophen-2-yl)-6-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H7BrN4OS2/c1-6-7(4-5-18-6)11-16-17-10(14-15-12(17)20-11)8-2-3-9(13)19-8/h2-5H,1H3 |
InChIキー |
AHJXCTWHSCBCRG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CO1)C2=NN3C(=NN=C3S2)C4=CC=C(S4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-hydroxy-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide](/img/structure/B11047110.png)
![1-{[(11E)-11H-indeno[1,2-b]quinoxalin-11-ylideneamino]oxy}ethanone](/img/structure/B11047116.png)
![4-Amino-1-(3,4-dimethylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11047120.png)
![2-[(4-tert-butylphenoxy)methyl]-1-[3-(2-methylphenoxy)propyl]-1H-benzimidazole](/img/structure/B11047126.png)

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide](/img/structure/B11047142.png)
![1-(3,4-dichlorophenyl)-3-{(Z)-[(3,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea](/img/structure/B11047146.png)
![[5,7-dimethyl-2-(4-methylphenyl)-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] propanoate](/img/structure/B11047151.png)
![7-Amino-2-oxo-5-phenyl-N-[4-(propan-2-YL)phenyl]-1H,2H,3H,4H-imidazo[1,5-B]pyridazine-4-carboxamide](/img/structure/B11047164.png)
![N-[1,3-benzothiazol-2-ylimino-(1-oxopropylamino)methyl]propanamide](/img/structure/B11047169.png)
![2-{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11047176.png)
